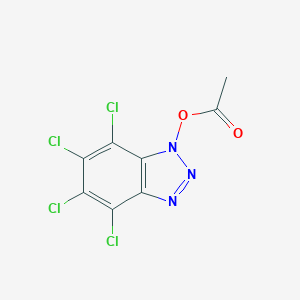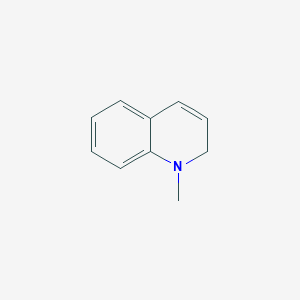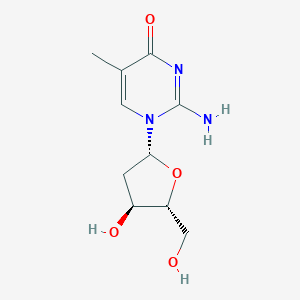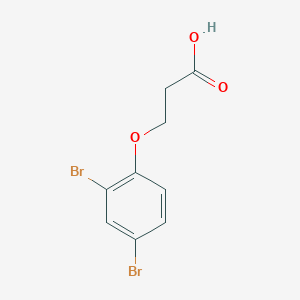
3-(2,4-Dibromophenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dibromophenoxy)propanoic acid, also known as DBPPA, is a chemical compound that has been used in scientific research for many years. This compound has been found to have a variety of interesting properties and has been the subject of many studies. In
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dibromophenoxy)propanoic acid is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes in the body. Specifically, 3-(2,4-Dibromophenoxy)propanoic acid has been found to inhibit the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids.
Efectos Bioquímicos Y Fisiológicos
3-(2,4-Dibromophenoxy)propanoic acid has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the activity of acetyl-CoA carboxylase, 3-(2,4-Dibromophenoxy)propanoic acid has also been found to have antioxidant properties. Studies have shown that 3-(2,4-Dibromophenoxy)propanoic acid can reduce oxidative stress in cells, which can help to prevent cellular damage. Additionally, 3-(2,4-Dibromophenoxy)propanoic acid has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2,4-Dibromophenoxy)propanoic acid in lab experiments is its ability to inhibit the activity of acetyl-CoA carboxylase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using 3-(2,4-Dibromophenoxy)propanoic acid is that it can be toxic to cells at high concentrations. Therefore, it is important to use 3-(2,4-Dibromophenoxy)propanoic acid at appropriate concentrations to avoid cell death.
Direcciones Futuras
There are many future directions for research on 3-(2,4-Dibromophenoxy)propanoic acid. One area of research could be to explore its potential as a treatment for cancer. Additionally, more research could be done to understand the mechanism of action of 3-(2,4-Dibromophenoxy)propanoic acid and how it interacts with other enzymes and proteins in the body. Finally, more research could be done to explore the potential use of 3-(2,4-Dibromophenoxy)propanoic acid in other areas, such as in the treatment of inflammation and oxidative stress.
In conclusion, 3-(2,4-Dibromophenoxy)propanoic acid is a chemical compound that has been used in scientific research for many years. It has a variety of interesting properties and has been the subject of many studies. Its ability to inhibit the activity of acetyl-CoA carboxylase makes it a useful tool for studying various biological processes. However, its toxicity at high concentrations is a limitation that must be taken into account. There are many future directions for research on 3-(2,4-Dibromophenoxy)propanoic acid, including its potential use in cancer treatment and the exploration of its mechanism of action.
Métodos De Síntesis
3-(2,4-Dibromophenoxy)propanoic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,4-dibromophenol with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of 3-(2,4-Dibromophenoxy)propanoic acid as a white crystalline solid.
Aplicaciones Científicas De Investigación
3-(2,4-Dibromophenoxy)propanoic acid has been used in scientific research for a variety of applications. One of the most common applications is as a herbicide. 3-(2,4-Dibromophenoxy)propanoic acid has been found to be effective in controlling the growth of weeds in agricultural fields. In addition to its use as a herbicide, 3-(2,4-Dibromophenoxy)propanoic acid has also been studied for its potential use in the treatment of cancer. Studies have shown that 3-(2,4-Dibromophenoxy)propanoic acid has the ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Propiedades
Número CAS |
15773-91-8 |
|---|---|
Nombre del producto |
3-(2,4-Dibromophenoxy)propanoic acid |
Fórmula molecular |
C9H8Br2O3 |
Peso molecular |
323.97 g/mol |
Nombre IUPAC |
3-(2,4-dibromophenoxy)propanoic acid |
InChI |
InChI=1S/C9H8Br2O3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
Clave InChI |
WRFWWHNTWKKWPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Br)OCCC(=O)O |
SMILES canónico |
C1=CC(=C(C=C1Br)Br)OCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
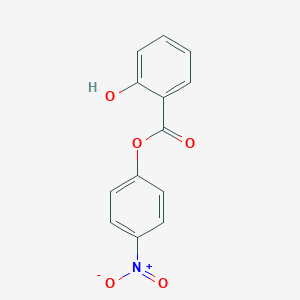
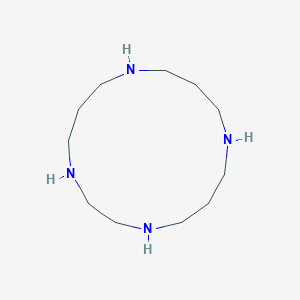
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
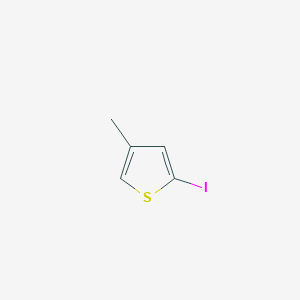
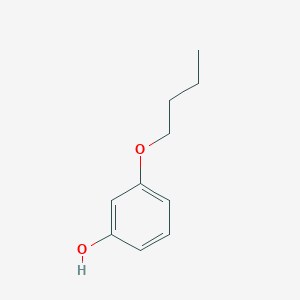
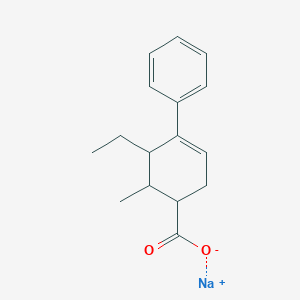
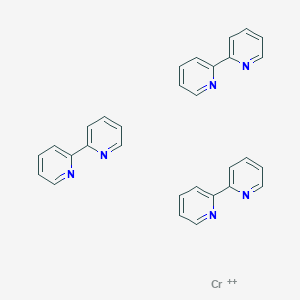
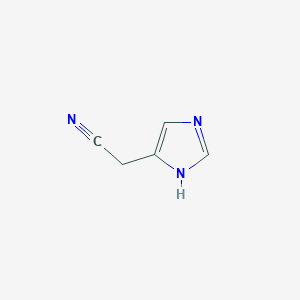
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
